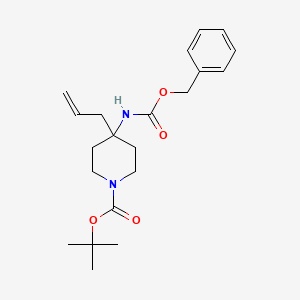
O-Allyl-L-homoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Allyl-L-homoserine is a derivative of the amino acid L-homoserine, which is an intermediate in the biosynthesis of essential amino acids such as methionine and threonine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-Allyl-L-homoserine can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the alkylation of L-homoserine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of genetically engineered microorganisms. For instance, strains of Escherichia coli or Corynebacterium glutamicum can be metabolically engineered to overproduce L-homoserine, which is then chemically modified to introduce the allyl group. This biotechnological approach is advantageous due to its sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
O-Allyl-L-homoserine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group of the homoserine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
O-Allyl-L-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the biosynthesis of methionine and other essential amino acids.
Industry: this compound is used in the production of biodegradable polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of O-Allyl-L-homoserine involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of other biologically active compounds. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical reactions. Molecular targets include enzymes involved in amino acid biosynthesis, where this compound can act as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Homoserine: A direct precursor in the biosynthesis of methionine and threonine.
O-Acetyl-L-homoserine: An intermediate in the biosynthesis of methionine.
O-Succinyl-L-homoserine: Another intermediate in the methionine biosynthesis pathway.
Uniqueness
O-Allyl-L-homoserine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential for diverse applications. Unlike its acetyl and succinyl counterparts, the allyl group allows for additional chemical modifications, making this compound a versatile compound in synthetic chemistry and biotechnology.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2S)-2-amino-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
PWVANPLCFRYAIN-LURJTMIESA-N |
Isomerische SMILES |
C=CCOCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C=CCOCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13475302.png)

![1-{5-Oxaspiro[3.4]octan-2-yl}methanamine hydrochloride](/img/structure/B13475310.png)

![rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B13475318.png)

![N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B13475335.png)
![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)

![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)
